molecular formula C10H11NS B094081 2,4,5-Trimethylphenyl isothiocyanate CAS No. 19241-18-0

2,4,5-Trimethylphenyl isothiocyanate

Cat. No. B094081
CAS RN: 19241-18-0
M. Wt: 177.27 g/mol
InChI Key: STZONCTUVBZNCF-UHFFFAOYSA-N
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Description

2,4,5-Trimethylphenyl isothiocyanate is a chemical compound with the molecular formula C10H11NS . It is also known by other names such as 1-Isothiocyanato-2,4,5-trimethylbenzene .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trimethylphenyl isothiocyanate consists of a benzene ring with three methyl groups and an isothiocyanate group attached . The IUPAC name for this compound is 1-isothiocyanato-2,4,5-trimethylbenzene .


Physical And Chemical Properties Analysis

The molecular weight of 2,4,5-Trimethylphenyl isothiocyanate is 177.27 g/mol . It has a complexity of 196 and a topological polar surface area of 44.4 Ų . The compound has no hydrogen bond donors but has two hydrogen bond acceptors .

Scientific Research Applications

. .

Thiophene Synthesis

Isothiocyanates, including “2,4,5-Trimethylphenyl isothiocyanate”, have been used in the synthesis of thiophene derivatives . Thiophene derivatives are an important class of heterocyclic compounds applied in various fields such as medicinal chemistry, pharmacology, agrochemistry, and materials science .

Organic Electronics

Thiophene derivatives, synthesized using isothiocyanates, are key materials in organic light-emitting diodes, organic field-effect transistors, and organic photovoltaics .

Pharmaceutical Applications

Some known drugs used for the treatment of major depressive disorder, type 2 diabetes, and heart disease, such as duloxetine, canagliflozin, and clopidogrel also have thiophene moiety in their structures . This suggests potential pharmaceutical applications of “2,4,5-Trimethylphenyl isothiocyanate” in drug synthesis.

Anticancer Activity

Compounds synthesized using isothiocyanates have been screened for anticancer activity against human cancer cell lines (HEPG2 and MCF7) . This indicates the potential use of “2,4,5-Trimethylphenyl isothiocyanate” in cancer research.

Antibacterial and Antifungal Properties

Synthesized compounds using isothiocyanates have shown excellent to good activity against Gram-negative microorganisms (Pseudomonas aeruginosa and Escherichia coli) and lower activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis). Additionally, these compounds showed moderate to low antifungal activity against Aspergillus niger and Candida albicans .

Safety and Hazards

While specific safety and hazard information for 2,4,5-Trimethylphenyl isothiocyanate is not available, general precautions for handling isothiocyanates include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

1-isothiocyanato-2,4,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-7-4-9(3)10(11-6-12)5-8(7)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZONCTUVBZNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172828
Record name 2,4,5-Trimethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethylphenyl isothiocyanate

CAS RN

19241-18-0
Record name 2,4,5-Trimethylphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trimethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19241-18-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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